

An In-depth Technical Guide to the Synthesis of Triethanolammonium Chloride

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Compound of Interest

Compound Name: Triethanolammonium

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This guide provides a comprehensive overview of the synthesis of **triethanolammonium** chloride, a tertiary amine salt with applications in various chemical and pharmaceutical contexts. The primary and most direct method for its preparation involves the acid-base neutralization reaction between triethanolamine and hydrochloric acid. This document details the experimental protocol for this synthesis, presents relevant physicochemical data in a structured format, and illustrates the reaction pathway.

Physicochemical Data

The following table summarizes key quantitative data for the reagents and the product involved in the synthesis of **triethanolammonium** chloride.

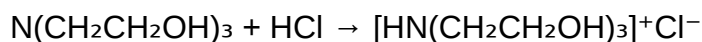
Property	Triethanolamine	Hydrochloric Acid (concentrated)	Triethanolammonium Chloride
Molecular Formula	C ₆ H ₁₅ NO ₃	HCl	C ₆ H ₁₆ ClNO ₃
Molecular Weight	149.19 g/mol	36.46 g/mol	185.65 g/mol [1]
Appearance	Colorless, viscous liquid	Colorless to slightly yellow liquid	White crystalline solid [1]
Density	1.124 g/cm ³ at 20 °C	~1.18 g/cm ³	-
Melting Point	21.6 °C	-	~177-180 °C
Boiling Point	335.4 °C (decomposes)	-	-
Solubility in Water	Miscible	Miscible	Soluble
pKa of Conjugate Acid	7.76 at 25 °C	-	-

Synthesis of Triethanolammonium Chloride

The synthesis of **triethanolammonium** chloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of triethanolamine, a weak base, accepts a proton from the strong acid, hydrochloric acid, to form the **triethanolammonium** cation and the chloride anion.

Reaction Pathway

The chemical equation for this reaction is:



This reaction is an exothermic neutralization reaction.

Experimental Protocol

This protocol details a common laboratory-scale synthesis of **triethanolammonium** chloride.

Materials:

- Triethanolamine ($\text{C}_6\text{H}_{15}\text{NO}_3$)
- Concentrated Hydrochloric Acid (HCl , ~37%)
- Methanol (CH_3OH) or Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Distilled water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask
- Rotary evaporator (optional)
- Beakers and graduated cylinders
- pH indicator paper

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of triethanolamine in a suitable solvent like methanol or ethanol. The reaction can also be performed in water. A 1:1 molar ratio between triethanolamine and hydrochloric acid is required for this reaction.
- **Acid Addition:** Cool the flask in an ice bath to manage the exothermic nature of the reaction. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from a

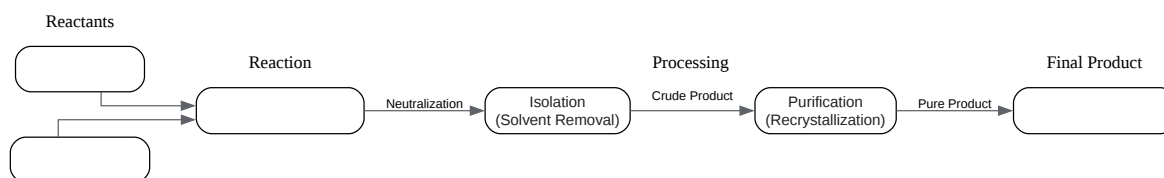
dropping funnel while continuously stirring the solution. Monitor the pH of the reaction mixture to ensure it reaches a neutral or slightly acidic state.

- **Reaction Completion:** After the addition of hydrochloric acid is complete, allow the reaction mixture to stir at room temperature for a designated period, typically ranging from 1 to 24 hours, to ensure the reaction goes to completion.
- **Isolation of the Product:** The method of isolation depends on the solvent used.
 - If a volatile organic solvent (e.g., methanol, ethanol) is used: The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude **triethanolammonium** chloride salt.
 - If water is the solvent: The water can be removed by lyophilization (freeze-drying) or by careful heating under vacuum.
- **Purification by Recrystallization:** To obtain a high-purity product, the crude **triethanolammonium** chloride should be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold diethyl ether to remove any residual solvent, and dried under vacuum.

Yield: The yield of the reaction can be optimized by careful control of the stoichiometry and reaction conditions. While specific yields are dependent on the exact protocol followed, high yields are generally expected for this type of acid-base reaction.

Visualization of the Synthesis Workflow

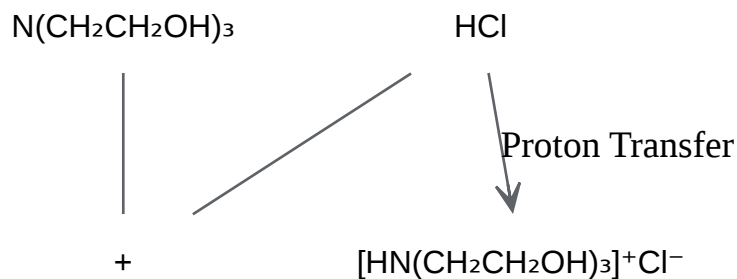
The following diagram illustrates the key steps in the synthesis of **triethanolammonium** chloride.



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Caption: Workflow for the synthesis of **triethanolammonium** chloride.

The following diagram illustrates the chemical reaction pathway.



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Caption: Reaction pathway for **triethanolammonium** chloride synthesis.

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References

- 1. Triethanolamine hydrochloride | C₆H₁₆ClNO₃ | CID 101814 - PubChem [pubchem.ncbi.nlm.nih.gov]
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